6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one
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Overview
Description
6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C13H20O2, and it features a heptane ring fused with an oxabicycloheptane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Further steps involve the formation of the oxabicycloheptane structure through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction conditions is crucial to achieve efficient production. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a substrate in various organic reactions.
Biology: The compound is used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, influencing catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one: This compound shares a similar bicyclic structure but differs in the position of functional groups.
Piperitone oxide: Another related compound with a similar bicyclic framework but different substituents.
Uniqueness
6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one is unique due to its specific arrangement of functional groups and its heptane ring fused with an oxabicycloheptane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
112379-05-2 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
6-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one |
InChI |
InChI=1S/C14H22O2/c1-10(5-4-6-11(2)15)12-7-8-14(3)13(9-12)16-14/h12-13H,1,4-9H2,2-3H3 |
InChI Key |
RYNCDGCAPHPVHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=C)C1CCC2(C(C1)O2)C |
Origin of Product |
United States |
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